molecular formula C12H18O3 B13790924 2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol CAS No. 64049-46-3

2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol

Cat. No.: B13790924
CAS No.: 64049-46-3
M. Wt: 210.27 g/mol
InChI Key: IFSQBTQASZDHGA-UHFFFAOYSA-N
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Description

2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol is an organic compound with a complex structure that includes a phenoxy group substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol typically involves the reaction of 3,4-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the phenol to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of phenoxy derivatives.

Scientific Research Applications

2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(3,4-dimethylphenoxy)-1,2-propanediol is unique due to its specific substitution pattern and the presence of both a phenoxy group and a diol moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

64049-46-3

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-(3,4-dimethylphenoxy)-2-methylpropane-1,2-diol

InChI

InChI=1S/C12H18O3/c1-9-4-5-11(6-10(9)2)15-8-12(3,14)7-13/h4-6,13-14H,7-8H2,1-3H3

InChI Key

IFSQBTQASZDHGA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(C)(CO)O)C

Origin of Product

United States

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